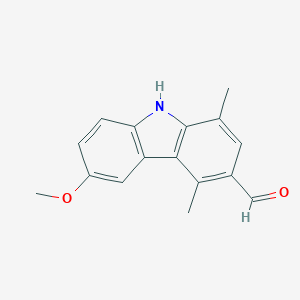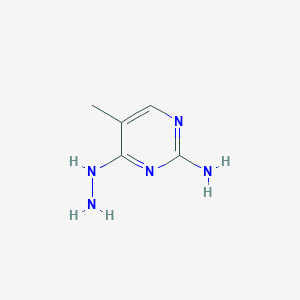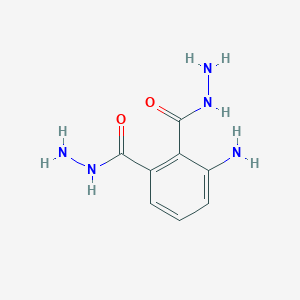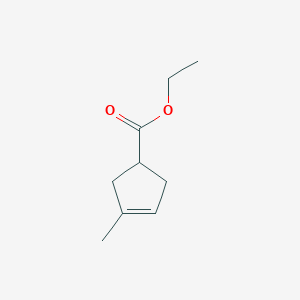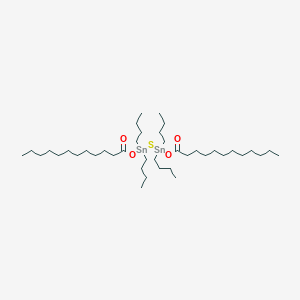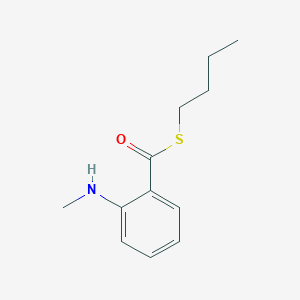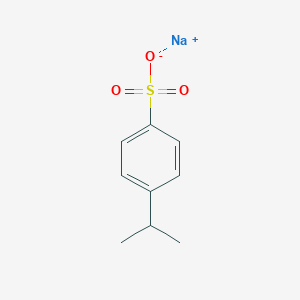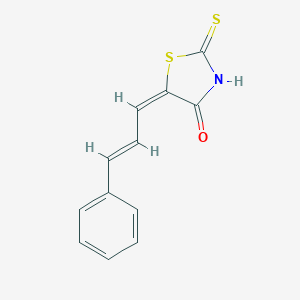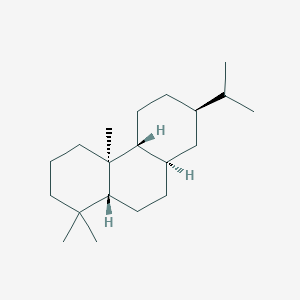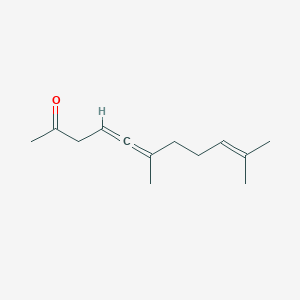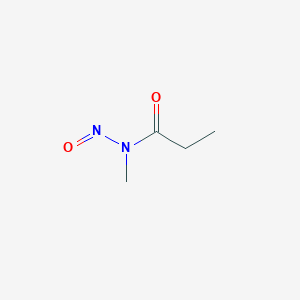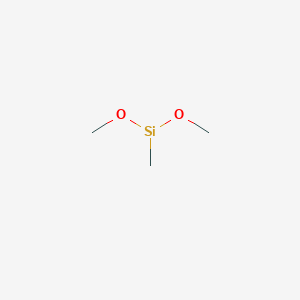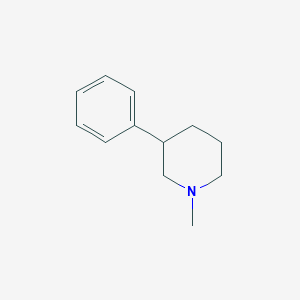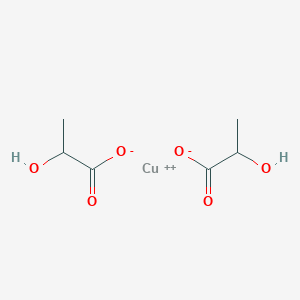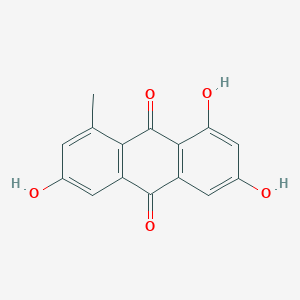
1,3,6-Trihydroxy-8-methylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trihydroxy-8-methylanthraquinone, also known as emodin, is a naturally occurring anthraquinone derivative. It is found in various medicinal plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been extensively studied for its potential therapeutic applications due to its diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
1,3,6-Trihydroxy-8-methylanthraquinone, along with other compounds, was isolated from the rhizomes of Gladiolus gandavensis. Its structure was determined using spectroscopic data and chemical methods (Wang, Ye, Li, & Zhang, 2003).
Pharmaceutical Analysis
This compound was determined in Rubia.cordifolia, a plant used in traditional medicine, by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) (Kang Wen-yi, 2008). Another study used Ultra-Performance Liquid Chromatography (UPLC) for its determination in Rubiae Radix et Rhizoma (D. An-wei, 2012).
Pharmacological and Toxicological Properties
Emodin, a derivative of 1,3,6-Trihydroxy-8-methylanthraquinone, shows promise in pharmacology and toxicology. It exhibits properties like anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion. These properties point to its potential as a preventive and therapeutic drug for various diseases (Cui, Chen, Huang, Ying, & Li, 2020).
Anticancer Effects
Emodin has shown antiproliferative effects in cancer cell lines, including human cervical cancer cells. The molecular mechanism involves caspase-dependent apoptotic pathways, potentially through mitochondrial pathways (Srinivas, Anto, Srinivas, Vidhyalakshmi, Senan, & Karunagaran, 2003). Additionally, emodin targets signal transduction pathways in inflammatory disorders and cancer, affecting major molecular targets and showing anti-inflammatory and anti-cancer effects (Shrimali, Shanmugam, Kumar, Zhang, Tan, Ahn, & Sethi, 2013).
Bioavailability and Pharmacokinetics
A study investigated the effect of piperine on the bioavailability and pharmacokinetics of emodin in rats, finding that piperine significantly improved its bioavailability (Di, Wang, & Liu, 2015).
Other Applications
Additional studies have explored various aspects of 1,3,6-Trihydroxy-8-methylanthraquinone and its derivatives in different contexts, such as its role in cell suspension cultures of Morinda citrifolia (Leistner, 1973), its antidiabetic activities (Martorell, Castro, Victoriano, Capó, Tejada, Vitalini, Pezzani, & Sureda, 2021), and its synthesis and potential as a Matrix Metalloproteinase Inhibitor (MMPI) (Wang & Xu, 2005).
Eigenschaften
CAS-Nummer |
18499-83-7 |
|---|---|
Produktname |
1,3,6-Trihydroxy-8-methylanthraquinone |
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1,3,6-trihydroxy-8-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7(16)3-9-12(6)15(20)13-10(14(9)19)4-8(17)5-11(13)18/h2-5,16-18H,1H3 |
InChI-Schlüssel |
YEQCMRHFAWAOKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Synonyme |
1,3,6-trihydroxy-8-methylanthraquinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



